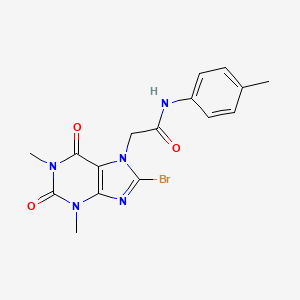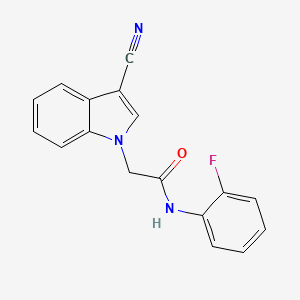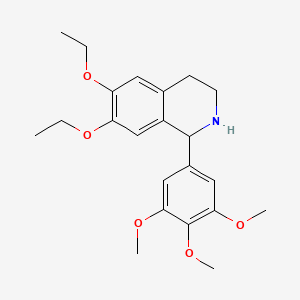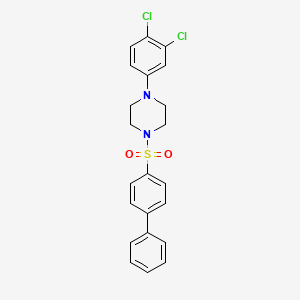
2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of purine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually purine derivatives and brominated aromatic compounds. The reaction conditions often include:
Solvents: Common solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized purine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, purine derivatives are known for their roles in cellular processes. This compound might be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential. This compound could be studied for its anti-inflammatory, antiviral, or anticancer properties.
Industry
Industrially, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or as an intermediate in the production of other valuable chemicals.
作用机制
The mechanism of action of 2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, polymerases, or other proteins involved in cellular signaling pathways.
相似化合物的比较
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 2-(8-BROMO-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N-(4-METHYLPHENYL)ACETAMIDE apart is its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to other purine derivatives.
属性
分子式 |
C16H16BrN5O3 |
|---|---|
分子量 |
406.23 g/mol |
IUPAC 名称 |
2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrN5O3/c1-9-4-6-10(7-5-9)18-11(23)8-22-12-13(19-15(22)17)20(2)16(25)21(3)14(12)24/h4-7H,8H2,1-3H3,(H,18,23) |
InChI 键 |
CXTSCMYUBIAVHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-2-hydroxy-propyl]-formamide](/img/structure/B11510489.png)
![N-(4-ethylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide](/img/structure/B11510498.png)

![4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11510511.png)
![2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B11510516.png)


![Benzyl 3-amino-4-ethyl-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-E]pyridine-2-carboxylate](/img/structure/B11510525.png)
![2-[(4-chlorophenyl)(4-methyl-3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-methoxyphenyl)ethanone](/img/structure/B11510526.png)
![2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11510533.png)

![1-{[(5-amino-1H-tetrazol-1-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11510544.png)
![7-(3-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11510558.png)

